molecular formula C11H15BO2S B13866048 (4,4-Dimethyl-2,3-dihydrothiochromen-6-yl)boronic acid

(4,4-Dimethyl-2,3-dihydrothiochromen-6-yl)boronic acid

Cat. No.: B13866048
M. Wt: 222.12 g/mol
InChI Key: VMWKJGMQVAFADM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4,4-Dimethyl-2,3-dihydrothiochromen-6-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a thiochromene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,4-Dimethyl-2,3-dihydrothiochromen-6-yl)boronic acid typically involves the borylation of a suitable precursor. One common method is the hydroboration of an alkyne or alkene precursor, followed by oxidation to yield the boronic acid. The reaction conditions often involve the use of borane reagents and can be catalyzed by transition metals such as palladium or platinum .

Industrial Production Methods

Industrial production of boronic acids, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

(4,4-Dimethyl-2,3-dihydrothiochromen-6-yl)boronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form borate esters or boronic anhydrides.

    Reduction: Reduction reactions can convert the boronic acid to the corresponding borane.

    Substitution: The boronic acid group can participate in substitution reactions, particularly in the presence of electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic reagents such as halogens or sulfonates can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield borate esters, while substitution reactions can produce various functionalized thiochromene derivatives .

Scientific Research Applications

Chemistry

In chemistry, (4,4-Dimethyl-2,3-dihydrothiochromen-6-yl)boronic acid is widely used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds. This makes it valuable in the synthesis of complex organic molecules .

Biology and Medicine

In biology and medicine, boronic acids are explored for their potential as enzyme inhibitors, particularly for proteases and kinases. The unique structure of this compound may offer specificity towards certain biological targets .

Industry

Industrially, boronic acids are used in the production of pharmaceuticals, agrochemicals, and advanced materials. The ability to form stable yet reactive intermediates makes this compound a valuable tool in various manufacturing processes .

Mechanism of Action

The mechanism of action of (4,4-Dimethyl-2,3-dihydrothiochromen-6-yl)boronic acid involves its ability to form reversible covalent bonds with target molecules. This is particularly relevant in enzyme inhibition, where the boronic acid group can interact with active site residues, blocking the enzyme’s activity. The molecular targets and pathways involved depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: A simpler boronic acid with a phenyl group.

    4-Methylphenylboronic acid: Similar structure but with a methyl group on the phenyl ring.

    2,6-Dimethylphenylboronic acid: Features two methyl groups on the phenyl ring.

Uniqueness

(4,4-Dimethyl-2,3-dihydrothiochromen-6-yl)boronic acid is unique due to its thiochromene ring system, which imparts distinct electronic and steric properties. This can influence its reactivity and selectivity in chemical reactions, making it a valuable compound for specific synthetic applications .

Properties

Molecular Formula

C11H15BO2S

Molecular Weight

222.12 g/mol

IUPAC Name

(4,4-dimethyl-2,3-dihydrothiochromen-6-yl)boronic acid

InChI

InChI=1S/C11H15BO2S/c1-11(2)5-6-15-10-4-3-8(12(13)14)7-9(10)11/h3-4,7,13-14H,5-6H2,1-2H3

InChI Key

VMWKJGMQVAFADM-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(C=C1)SCCC2(C)C)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.